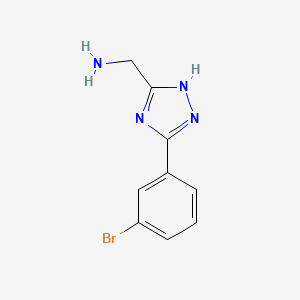
(5-(3-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(3-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the bromophenyl group. The reaction conditions often include the use of solvents like chloroform and reagents such as tribromoborane. The reaction is usually carried out under an inert atmosphere (e.g., argon) and at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
1-[5-(3-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives.
科学的研究の応用
1-[5-(3-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving triazole derivatives.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[5-(3-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE involves its interaction with specific molecular targets. In the context of its anticancer activity, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation. Molecular docking studies have shown that it can bind to active sites of target proteins, thereby disrupting their function .
類似化合物との比較
Similar Compounds
3-Bromobenzylamine: This compound shares the bromophenyl group but lacks the triazole ring.
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: This compound is structurally similar but has different substituents on the triazole ring.
Uniqueness
1-[5-(3-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE is unique due to its specific combination of a bromophenyl group and a triazole ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
特性
分子式 |
C9H9BrN4 |
|---|---|
分子量 |
253.10 g/mol |
IUPAC名 |
[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C9H9BrN4/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14) |
InChIキー |
CMZPFEULMMGJGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


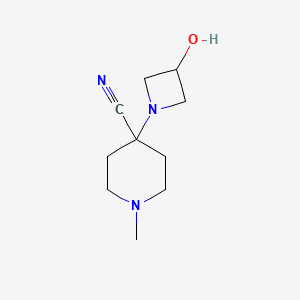
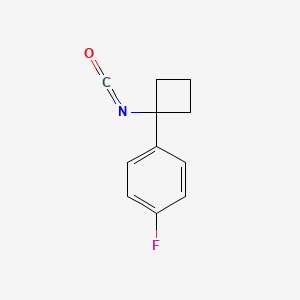
![2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14867615.png)
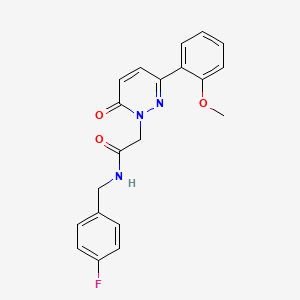

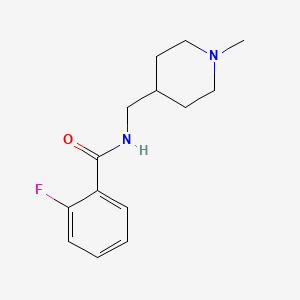
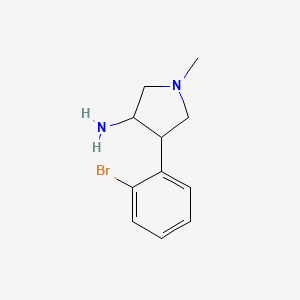
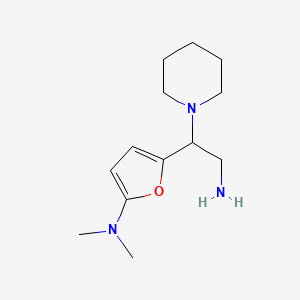
![3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14867647.png)
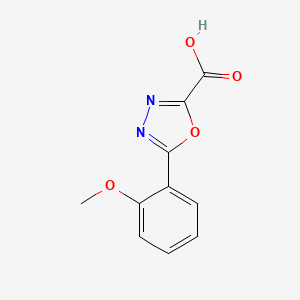
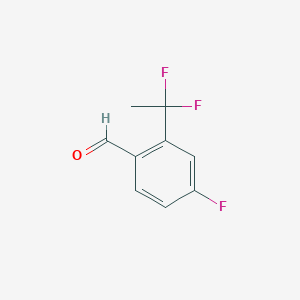

![3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B14867679.png)
![Ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14867689.png)
